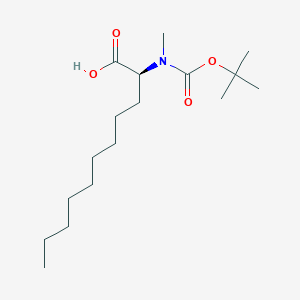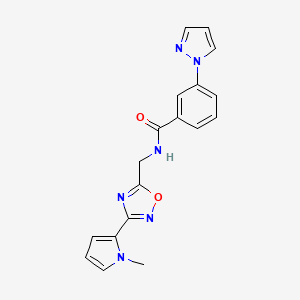![molecular formula C23H24N6O3 B2802559 2-[8-[(Dibenzylamino)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide CAS No. 847409-46-5](/img/new.no-structure.jpg)
2-[8-[(Dibenzylamino)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[8-[(Dibenzylamino)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide is a complex organic compound with the molecular formula C24H26N6O3. It is known for its unique structure, which includes a purine base modified with a dibenzylamino group and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[8-[(Dibenzylamino)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide typically involves multiple steps. The starting materials often include purine derivatives and dibenzylamine. The synthetic route may involve:
N-Alkylation: The purine derivative is alkylated with dibenzylamine under basic conditions to introduce the dibenzylamino group.
Acylation: The resulting intermediate is then acylated with acetic anhydride or acetyl chloride to form the acetamide group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
2-[8-[(Dibenzylamino)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions activated by electron-withdrawing groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
2-[8-[(Dibenzylamino)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, due to its structural similarity to certain antimetabolites.
Industry: While not widely used in industrial applications, it may serve as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of 2-[8-[(Dibenzylamino)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide is not fully understood. it is believed to interact with molecular targets such as enzymes involved in nucleotide metabolism. The compound may inhibit or modulate the activity of these enzymes, leading to alterations in cellular processes. Pathways involved could include DNA replication and repair, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
2-[8-[(Dibenzylamino)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide can be compared with other purine derivatives, such as:
6-Mercaptopurine: An antimetabolite used in cancer treatment, known for its ability to inhibit purine synthesis.
Azathioprine: An immunosuppressive drug that is metabolized into 6-mercaptopurine.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase, an enzyme involved in purine metabolism.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to these similar compounds.
Properties
CAS No. |
847409-46-5 |
|---|---|
Molecular Formula |
C23H24N6O3 |
Molecular Weight |
432.484 |
IUPAC Name |
2-[8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide |
InChI |
InChI=1S/C23H24N6O3/c1-27-21-20(22(31)26-23(27)32)29(14-18(24)30)19(25-21)15-28(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3,(H2,24,30)(H,26,31,32) |
InChI Key |
RFHCCALADKNFIN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC(=O)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2802479.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2802481.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B2802485.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2802489.png)
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2802491.png)
![1-(4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)-1h-imidazole-4-carboxylic acid](/img/structure/B2802492.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2802493.png)

![N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzohydrazide](/img/structure/B2802496.png)
![(2E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2802499.png)
